molecular formula C24H20N6O2 B1666210 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 944278-62-0

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No. B1666210
M. Wt: 424.5 g/mol
InChI Key: UPPWMBQIDFTBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD2836 is a GT-1a and GT-1b inhibitor. It acts by interfering with host-mediated processes essential to viral replication.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

A variety of quinazoline derivatives, including those structurally related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine, have been synthesized and studied for their antimicrobial properties. These compounds have demonstrated interesting antibacterial activity against both gram-positive and gram-negative organisms, indicating their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008), (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009), (Yan, Lv, Du, Gao, Huang, & Bao, 2016).

Anti-Inflammatory Applications

Compounds related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine have been developed and evaluated for their anti-inflammatory potential. These compounds have shown significant ability to reduce formalin-induced paw edema in rats, indicating their effectiveness as anti-inflammatory agents (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2019), (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2020).

Anticancer Applications

Several quinazoline derivatives have been investigated for their anticancer activity. These compounds have been tested against various human tumor cell lines, demonstrating their potential as antiproliferative agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Additionally, they have shown to induce apoptosis in cancer cells, further underscoring their potential in cancer therapy (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).

properties

CAS RN

944278-62-0

Product Name

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]quinazolin-4-amine

InChI

InChI=1S/C24H20N6O2/c1-31-22-10-4-17(12-23(22)32-2)16-3-9-21-20(11-16)24(27-14-26-21)29-18-5-7-19(8-6-18)30-15-25-13-28-30/h3-15H,1-2H3,(H,26,27,29)

InChI Key

UPPWMBQIDFTBEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD2836;  AZD-2836;  AZD 2836;  A-831;  A 831;  A831; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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